![molecular formula C16H18N2O2 B4181350 3-isopropoxy-N-(4-pyridinylmethyl)benzamide](/img/structure/B4181350.png)
3-isopropoxy-N-(4-pyridinylmethyl)benzamide
Overview
Description
3-isopropoxy-N-(4-pyridinylmethyl)benzamide, also known as JNJ-5207852, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a selective and potent inhibitor of the adenosine A2a receptor, which is a G protein-coupled receptor that plays an important role in regulating various physiological processes.
Mechanism of Action
3-isopropoxy-N-(4-pyridinylmethyl)benzamide is a selective and potent inhibitor of the adenosine A2a receptor, which is a G protein-coupled receptor that plays an important role in regulating various physiological processes such as neurotransmission, inflammation, and immune response. By inhibiting the A2a receptor, 3-isopropoxy-N-(4-pyridinylmethyl)benzamide reduces the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects
3-isopropoxy-N-(4-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects, including reducing inflammation and oxidative stress in the brain, inhibiting the growth and proliferation of cancer cells, and improving cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-isopropoxy-N-(4-pyridinylmethyl)benzamide is its high selectivity and potency for the adenosine A2a receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of 3-isopropoxy-N-(4-pyridinylmethyl)benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-isopropoxy-N-(4-pyridinylmethyl)benzamide, including further investigation of its potential therapeutic applications in various diseases such as Parkinson's disease, Huntington's disease, and cancer. In addition, future studies could focus on improving the solubility and bioavailability of 3-isopropoxy-N-(4-pyridinylmethyl)benzamide to enhance its efficacy in vivo. Finally, the development of novel A2a receptor inhibitors with improved selectivity and potency could lead to the discovery of new therapeutic targets for various diseases.
Scientific Research Applications
3-isopropoxy-N-(4-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Huntington's disease, and cancer. It has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. In addition, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
3-propan-2-yloxy-N-(pyridin-4-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12(2)20-15-5-3-4-14(10-15)16(19)18-11-13-6-8-17-9-7-13/h3-10,12H,11H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFWXRQYEXBQOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(propan-2-yloxy)-N-(pyridin-4-ylmethyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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